2-Methoxy-4-methylbenzonitrile

Vue d'ensemble

Description

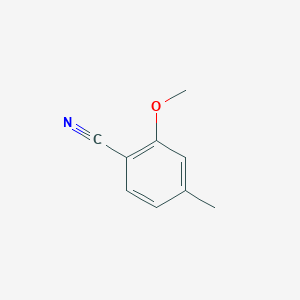

2-Methoxy-4-methylbenzonitrile is an organic compound with the molecular formula CH₃OC₆H₃(CH₃)CN. It is a derivative of benzonitrile, where the benzene ring is substituted with a methoxy group (-OCH₃) at the second position and a methyl group (-CH₃) at the fourth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxy-4-methylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 2-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve heating the mixture in the presence of a dehydrating agent such as phosphorus pentoxide (P₂O₅) or sulfuric acid (H₂SO₄).

Industrial Production Methods

In industrial settings, this compound can be produced through the ammoxidation of 2-methoxy-4-methyltoluene. This process involves the reaction of the toluene derivative with ammonia (NH₃) and oxygen (O₂) at elevated temperatures, typically in the range of 400-450°C, in the presence of a catalyst such as vanadium oxide (V₂O₅).

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxy-4-methylbenzonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-methoxy-4-methylbenzoic acid.

Reduction: Reduction of the nitrile group can yield 2-methoxy-4-methylbenzylamine.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: 2-Methoxy-4-methylbenzoic acid.

Reduction: 2-Methoxy-4-methylbenzylamine.

Substitution: Depending on the substituent introduced, products such as 2-methoxy-4-methylbromobenzonitrile or 2-methoxy-4-methylnitrobenzonitrile can be formed.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Intermediates

One significant application of 2-methoxy-4-methylbenzonitrile is in the synthesis of pharmaceutical intermediates. For instance, it serves as a precursor in the production of 2-methoxy-4-cyanobenzaldehyde, which is an important intermediate in the synthesis of various medicinal compounds. The synthesis involves several steps, including the conversion of 3-methoxy-4-methyl benzoate into 3-methoxy-4-methyl benzonitrile through a series of reactions involving thionyl chloride and ammonia .

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit anticancer properties. For example, compounds synthesized from this nitrile have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings can enhance their efficacy against specific cancer types.

Organic Light Emitting Diodes (OLEDs)

The compound has been explored as a building block for thermally activated delayed fluorescence (TADF) emitters used in OLED technology. The presence of the methoxy group contributes to the thermal stability and efficiency of these emitters, making them suitable for high-performance OLED devices . Research shows that OLEDs incorporating derivatives of this compound demonstrate excellent current efficiency and power efficiency, which are critical parameters for commercial applications.

Green Chemistry Initiatives

In line with green chemistry principles, this compound has been utilized in the development of eco-friendly synthetic pathways. Its ability to participate in reactions under mild conditions reduces the environmental impact associated with traditional synthetic methods . This approach aligns with contemporary efforts to minimize hazardous waste and energy consumption in chemical manufacturing.

Data Summary Table

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various derivatives synthesized from this compound on human leukemia cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to unmodified compounds, highlighting the potential for developing new anticancer agents based on this scaffold.

Case Study 2: OLED Development

Research conducted on OLED devices utilizing TADF emitters derived from this compound demonstrated significant improvements in device performance metrics, such as external quantum efficiency exceeding 10%. This positions these compounds as promising candidates for next-generation display technologies.

Mécanisme D'action

The mechanism of action of 2-Methoxy-4-methylbenzonitrile depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the addition of hydrogen atoms. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring towards electrophiles, facilitating the substitution process.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methoxybenzonitrile: Lacks the methyl group at the fourth position.

4-Methylbenzonitrile: Lacks the methoxy group at the second position.

2-Methoxy-4-chlorobenzonitrile: Has a chlorine atom instead of a methyl group at the fourth position.

Uniqueness

2-Methoxy-4-methylbenzonitrile is unique due to the presence of both methoxy and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The combination of these substituents can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses.

Activité Biologique

2-Methoxy-4-methylbenzonitrile (C10H11NO) is an aromatic organic compound that has garnered attention for its potential biological activities. The unique arrangement of its functional groups, specifically the methoxy and methyl substituents, influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

This compound is characterized by the following structural features:

- Methoxy Group (-OCH3) : Enhances solubility and affects electronic distribution.

- Methyl Group (-CH3) : Influences steric hindrance and reactivity.

- Nitrile Group (-CN) : Provides a polar functional group that can participate in various chemical reactions.

These features contribute to its chemical reactivity and biological interactions, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound may influence various biochemical pathways through:

- Enzyme Inhibition : The nitrile group may interact with active sites of enzymes, potentially inhibiting their function.

- Receptor Modulation : The methoxy and methyl groups can enhance binding affinity to certain receptors, affecting signal transduction pathways.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, derivatives with similar functional groups have shown efficacy against cancer cell lines by targeting tubulin polymerization, which is crucial for cell division.

A study highlighted the effectiveness of 4-substituted methoxybenzoyl compounds in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, suggesting that similar mechanisms could be explored for this compound .

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory potential of compounds related to this compound. A series of hydrazone derivatives derived from similar structures exhibited significant anti-inflammatory activity in animal models, indicating that modifications around the benzonitrile core can lead to enhanced pharmacological effects .

Table 1: Summary of Biological Activities

| Compound | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Anticancer | Not specified | |

| SMART Compounds (related) | Tubulin Inhibition | Subnanomolar range | |

| Hydrazone Derivatives | Anti-inflammatory | Varies (10 mg/kg) |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data on this compound is limited, related compounds have shown favorable pharmacokinetic properties including oral bioavailability and stability in plasma .

Propriétés

IUPAC Name |

2-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCQKLCTKJQOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500361 | |

| Record name | 2-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-69-6 | |

| Record name | 2-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.